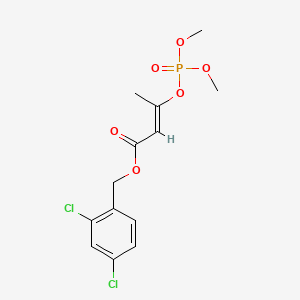
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide and acaricide. This compound is known for its effectiveness in controlling a variety of pests, including mites, aphids, and other insects .
Métodos De Preparación
The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester involves several steps. One common method includes the esterification of 2-Butenoic acid with (2,4-dichlorophenyl)methanol in the presence of a catalyst. The reaction conditions typically involve the use of a dehydrating agent to facilitate the esterification process. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Its role as an insecticide makes it valuable in studying pest control mechanisms and the impact of pesticides on ecosystems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of specific enzymes in pests, leading to their death. It targets molecular pathways involved in the nervous system of insects, disrupting their normal physiological functions. The compound binds to the active site of the enzyme, preventing it from catalyzing essential biochemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester include other organophosphorus insecticides such as:
Propiedades
Número CAS |
32425-90-4 |
|---|---|
Fórmula molecular |
C13H15Cl2O6P |
Peso molecular |
369.13 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+ |
Clave InChI |
DEMKRNKUPDXQOP-RMKNXTFCSA-N |
SMILES isomérico |
C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



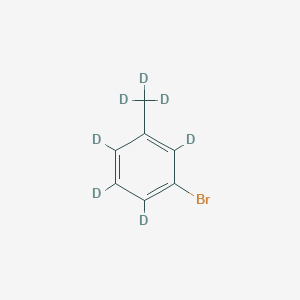

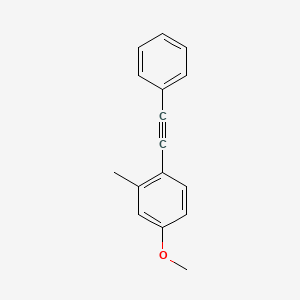
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
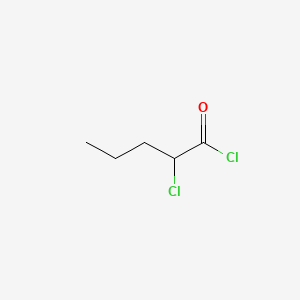
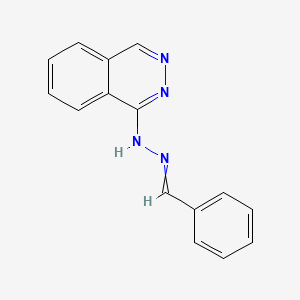


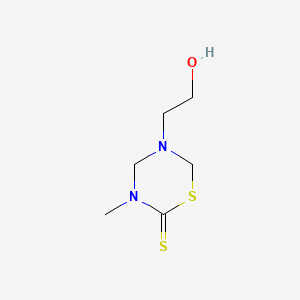


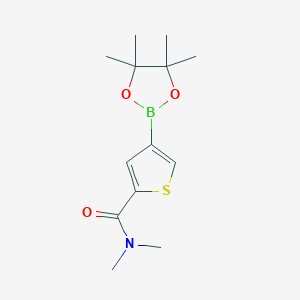
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)
